- Preparation of novel indole derivatives as cytoplasmic fatty acid binding protein FABP-4 inhibitors, World Intellectual Property Organization, , ,

Cas no 95658-81-4 (3-Hydroxy-5-methylbenzonitrile)

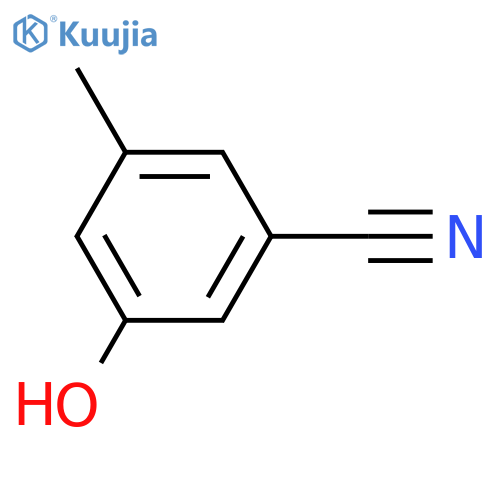

95658-81-4 structure

Nombre del producto:3-Hydroxy-5-methylbenzonitrile

Número CAS:95658-81-4

MF:C8H7NO

Megavatios:133.147281885147

MDL:MFCD16999137

CID:841914

PubChem ID:21949823

3-Hydroxy-5-methylbenzonitrile Propiedades químicas y físicas

Nombre e identificación

-

- 3-Hydroxy-5-methylbenzonitrile

- 3-Cyano-5-methylphenol

- Benzonitrile, 3-hydroxy-5-methyl-

- 3-Hydroxy-5-methyl-benzonitrile

- 3-CYANO-5-HYDROXYTOLUENE

- OATUMQZBLZQKBX-UHFFFAOYSA-N

- MB25636

- CM10560

- AS06386

- ST24022908

- Z5409

- 3-Hydroxy-5-methylbenzonitrile (ACI)

-

- MDL: MFCD16999137

- Renchi: 1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3

- Clave inchi: OATUMQZBLZQKBX-UHFFFAOYSA-N

- Sonrisas: N#CC1C=C(C)C=C(O)C=1

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 158

- Superficie del Polo topológico: 44

Propiedades experimentales

- Denso: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 103.5-104.5 ºC

- Punto de ebullición: 282.2±28.0 ºC (760 Torr),

- Punto de inflamación: 124.4±24.0 ºC,

- Disolución: Slightly soluble (1 g/l) (25 º C),

3-Hydroxy-5-methylbenzonitrile Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Inert atmosphere,Room Temperature

3-Hydroxy-5-methylbenzonitrile PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110764-100mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 98% | 100mg |

¥263.00 | 2024-04-24 | |

| Ambeed | A117413-250mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 250mg |

$45.0 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0084-10G |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

¥ 7,722.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0084-250MG |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 250MG |

¥ 303.00 | 2023-04-12 | |

| abcr | AB438953-1 g |

3-Hydroxy-5-methylbenzonitrile, 95%; . |

95658-81-4 | 95% | 1g |

€388.80 | 2023-07-18 | |

| Chemenu | CM130152-10g |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$1296 | 2024-07-18 | |

| TRC | H948763-50mg |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 50mg |

$ 160.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VB013-200mg |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95+% | 200mg |

567.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y0982649-10g |

3-Hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$1300 | 2024-08-02 | |

| Chemenu | CM130152-10g |

3-hydroxy-5-methylbenzonitrile |

95658-81-4 | 95% | 10g |

$982 | 2021-06-17 |

3-Hydroxy-5-methylbenzonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Boron trichloride Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ; -78 °C; 30 min, rt

1.2 Reagents: Water ; 20 min, cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; 20 min, cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium iodide , Boron trichloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 20 min, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Preparation of aryloxy pyrazole derivatives as reverse transcriptase inhibitors for treating HIV, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 0 °C; 2 h, rt

Referencia

- Preparation of arenesulfonamide compound containing aryloxy moiety as β2-adrenergic receptor antagonist, Japan, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Nickel bromide , (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ; 15 min, rt

1.2 Reagents: Diisopropylethylamine , Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ; 24 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Diisopropylethylamine , Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ; 24 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water, Angewandte Chemie, 2018, 57(7), 1968-1972

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium iodide , Boron trichloride Solvents: Dichloromethane ; rt; rt → -78 °C; -78 °C; -78 °C; overnight, -78 °C → rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Preparation of pyrimidindiones as HIV reverse transcriptase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Pyridine Catalysts: Copper(II) triflate Solvents: 1-Butanol , 2-Methyltetrahydrofuran , Dimethylacetamide ; 20 min, rt → 120 °C

Referencia

- Sequential Ir/Cu-Mediated Method for the Meta-Selective C-H Radiofluorination of (Hetero)Arenes, Journal of the American Chemical Society, 2021, 143(18), 6915-6921

3-Hydroxy-5-methylbenzonitrile Raw materials

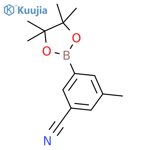

- 3-Cyano-5-methylphenylboronic acid pinacol ester

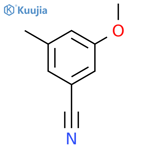

- 3-Methoxy-5-methylbenzonitrile

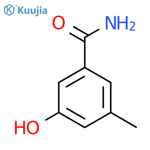

- 3-Hydroxy-5-methylbenzamide

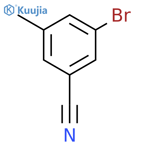

- 3-Bromo-5-methylbenzonitrile

3-Hydroxy-5-methylbenzonitrile Preparation Products

3-Hydroxy-5-methylbenzonitrile Literatura relevante

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

Related Articles

-

Introducción a un Compuesto Innovador La búsqueda de nuevas entidades químicas con potencial terapéu……Jun 19, 2025

-

Desarrollo de Inhibidores de la Proteína Quinasa para el Tratamiento del Cáncer Las proteínas quinas……Jun 19, 2025

-

Diseño Racional de Fármacos Basado en Receptores Acoplados a Proteínas G (GPCRs): Avances y Perspect……Jun 19, 2025

-

Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025

-

La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025

95658-81-4 (3-Hydroxy-5-methylbenzonitrile) Productos relacionados

- 767-00-0(4-Hydroxybenzonitrile)

- 17345-61-8(3,4-Dihydroxybenzonitrile)

- 79370-78-8(5-Hydroxyisophthalonitrile)

- 873-62-1(M-cyanophenol)

- 2827347-46-4(2-Methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(4-methylpiperazin-1-yl)pyrimidine)

- 1211531-90-6(1-(5-methoxypyridin-3-yl)methylpiperazine)

- 1092579-96-8(4-(trifluoroMethyl)-1H-pyrrolo[2,3-b]pyridine)

- 1354923-98-0(4-(3-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine)

- 946298-37-9(N2-(2H-1,3-benzodioxol-5-yl)methyl-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine)

- 1806298-05-4(Ethyl 3-cyano-4-methylpicolinate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:95658-81-4)3-Hydroxy-5-methylbenzonitrile

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):321.0/1131.0